molecular formula C5H10N4O3 B6303792 5,6-Diamino-3-methyluracil hemihydrate CAS No. 2209086-60-0

5,6-Diamino-3-methyluracil hemihydrate

Cat. No. B6303792
CAS RN: 2209086-60-0
M. Wt: 174.16 g/mol
InChI Key: XFEAFEGJYIBPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-3-methyluracil hemihydrate (DAMUH) is an important small molecule that has been gaining attention in the scientific community due to its wide range of applications. DAMUH is a crystalline compound, which contains one molecule of 5,6-diamino-3-methyluracil and two molecules of water. It is produced by the condensation of 5,6-diamino-3-methyluracil and water. DAMUH has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects.

Scientific Research Applications

5,6-Diamino-3-methyluracil hemihydrate has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects. It has been used in research to study the structure and function of proteins, as well as in the study of enzyme kinetics and DNA replication. 5,6-Diamino-3-methyluracil hemihydrate has also been used in cell culture studies, to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. Additionally, 5,6-Diamino-3-methyluracil hemihydrate has been used in the study of the effects of radiation on cells, and to study the effects of radiation on DNA.

Mechanism of Action

The mechanism of action of 5,6-Diamino-3-methyluracil hemihydrate is not completely understood. It is believed that 5,6-Diamino-3-methyluracil hemihydrate acts as a chelator, binding to metal ions and preventing them from binding to other molecules. This binding prevents the metal ions from participating in biochemical reactions, thus inhibiting the activity of enzymes and other proteins. Additionally, 5,6-Diamino-3-methyluracil hemihydrate has been found to bind to DNA and RNA, preventing them from binding to other molecules and thus inhibiting the activity of DNA and RNA-dependent enzymes.
Biochemical and Physiological Effects
5,6-Diamino-3-methyluracil hemihydrate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, as well as to inhibit the activity of DNA and RNA-dependent enzymes. Additionally, 5,6-Diamino-3-methyluracil hemihydrate has been found to have anti-inflammatory and anti-oxidant effects, and to protect cells from damage caused by radiation.

Advantages and Limitations for Lab Experiments

There are several advantages to using 5,6-Diamino-3-methyluracil hemihydrate in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, its crystalline form makes it easy to store and handle. However, there are some limitations to using 5,6-Diamino-3-methyluracil hemihydrate in laboratory experiments. It is a relatively large molecule, which can make it difficult to transport into cells or to target specific proteins or enzymes. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several possible future directions for the use of 5,6-Diamino-3-methyluracil hemihydrate. It has been proposed that 5,6-Diamino-3-methyluracil hemihydrate could be used as a targeted drug delivery system, as it has been shown to bind to certain proteins and enzymes. Additionally, 5,6-Diamino-3-methyluracil hemihydrate could be used to study the effects of environmental pollutants on cells, as well as to study the effects of radiation on cells. Finally, 5,6-Diamino-3-methyluracil hemihydrate could be used to study the structure and function of proteins, as well as to study enzyme kinetics and DNA replication.

Synthesis Methods

5,6-Diamino-3-methyluracil hemihydrate is synthesized by the condensation of 5,6-diamino-3-methyluracil and water. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the base catalyzes the condensation of the two reactants to form a diazonium salt. In the second step, the diazonium salt is hydrolyzed to form the desired product, 5,6-Diamino-3-methyluracil hemihydrate. The reaction is usually carried out in an aqueous solution at a temperature of 60-80°C.

properties

IUPAC Name

5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.H2O/c1-9-4(10)2(6)3(7)8-5(9)11;/h6-7H2,1H3,(H,8,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEAFEGJYIBPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-3-methyluracil hemihydrate

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